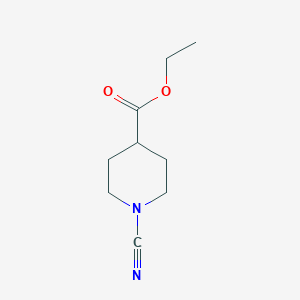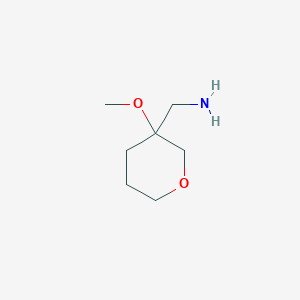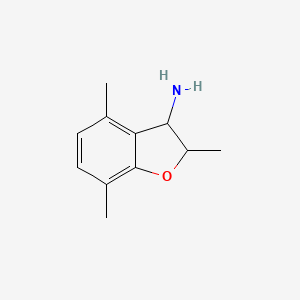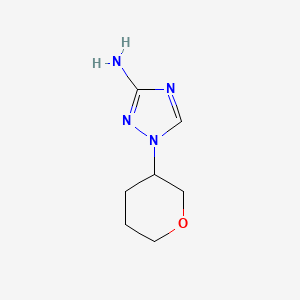![molecular formula C15H20ClNO4S B13315779 Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate](/img/structure/B13315779.png)
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate is a chemical compound with the molecular formula C15H20ClNO4S It is characterized by the presence of a benzyl group, a carbamate group, and a cyclopentyl ring substituted with a chlorosulfonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate typically involves the reaction of benzyl carbamate with a cyclopentylmethyl chloride derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The chlorosulfonyl group is introduced through the reaction of the cyclopentylmethyl intermediate with chlorosulfonyl isocyanate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to replace the chlorosulfonyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate
Comparison: Compared to its analogs, Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate is unique due to the specific ring size and substitution pattern, which can influence its reactivity and interaction with biological targets. The cyclopentyl ring provides a distinct steric and electronic environment that can affect the compound’s chemical behavior and biological activity .
Eigenschaften
Molekularformel |
C15H20ClNO4S |
|---|---|
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
benzyl N-[[1-(chlorosulfonylmethyl)cyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C15H20ClNO4S/c16-22(19,20)12-15(8-4-5-9-15)11-17-14(18)21-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,18) |
InChI-Schlüssel |
NZWHBLARDIREOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13315700.png)
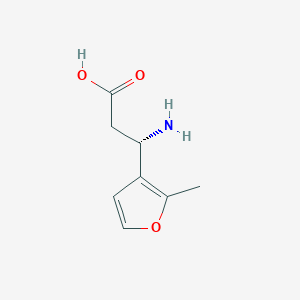
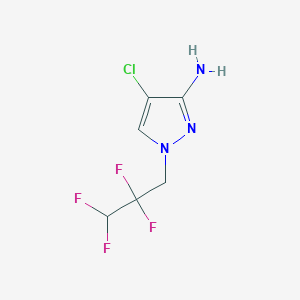
![Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate](/img/structure/B13315741.png)

![3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL](/img/structure/B13315750.png)
amine](/img/structure/B13315755.png)
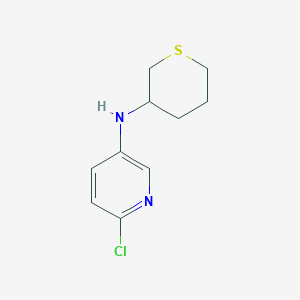
amine](/img/structure/B13315760.png)
